molecular formula C7H11N3O B1288522 4-(1H-Pyrazol-3-yl)morpholine CAS No. 474656-47-8

4-(1H-Pyrazol-3-yl)morpholine

Cat. No.: B1288522
CAS No.: 474656-47-8
M. Wt: 153.18 g/mol
InChI Key: FBYLGQQDYJAERJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a pyrazole moiety.

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrazol-3-yl)morpholine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate . This interaction is crucial as it can influence the regulation of adenosine levels in cells, impacting various physiological processes. Additionally, this compound has shown potential in inhibiting certain enzymes, thereby modulating biochemical pathways and cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with adenosine kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of adenosine . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Pyrazol-3-yl)morpholine typically involves the reaction of pyrazole derivatives with morpholine under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts to form the desired heterocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

4-(1H-Pyrazol-3-yl)morpholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined pyrazole and morpholine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYLGQQDYJAERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609785
Record name 4-(1H-Pyrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474656-47-8
Record name 4-(1H-Pyrazol-5-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-3-yl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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